molecular formula C14H19FN2O2 B1443080 tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate CAS No. 1315367-55-5

tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Cat. No.: B1443080
CAS No.: 1315367-55-5
M. Wt: 266.31 g/mol
InChI Key: HPLDNNWWDALARO-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: is a chemical compound with the molecular formula C14H19FN2O2. It is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a fluorine atom at the 7th position of the quinoline ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the following steps:

  • Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Carbamate Formation: The final step involves the reaction of the fluorinated tetrahydroquinoline with tert-butyl carbamate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carbamate derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides or amines to replace functional groups on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, acetic acid (AcOH)

  • Reduction: NaBH4, H2, palladium on carbon (Pd/C)

  • Substitution: Alkyl halides, amines, DCC, dimethylformamide (DMF)

Major Products Formed:

  • Oxidation: Quinone derivatives, hydroxylated quinolines

  • Reduction: Reduced quinoline derivatives

  • Substitution: Alkylated or aminated quinolines

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The exact mechanism by which tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological responses. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

  • Tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but lacks the fluorine atom.

  • 7-Fluoroquinoline derivatives: Other fluorinated quinoline derivatives with different substituents.

Uniqueness: The presence of the fluorine atom at the 7th position in tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate imparts unique chemical and biological properties compared to its non-fluorinated counterparts. This fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.

Biological Activity

Tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on various biological pathways, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉FN₂O₂
  • Molecular Weight : 266.31 g/mol
  • CAS Number : 1315367-55-5

The compound features a tert-butyl group attached to a carbamate moiety linked to a 7-fluoro-1,2,3,4-tetrahydroquinoline structure. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by influencing its interaction with biological targets.

Research indicates that this compound primarily acts as a modulator of ATP-binding cassette (ABC) transporters . These transporters play a crucial role in drug transport and resistance mechanisms within cells. The interactions with ABC transporters suggest that this compound may enhance the bioavailability and efficacy of various therapeutic agents by influencing substrate transport and efflux rates.

Interaction with ABC Transporters

Studies have shown that this compound can effectively modulate the activity of specific ABC transporters:

Transporter Effect of this compound
ABCB1 (P-glycoprotein)Inhibition of drug efflux, potentially increasing intracellular drug concentration.
ABCC1 (MRP1)Modulation of substrate specificity and transport efficiency.

These effects indicate that the compound may serve as a valuable tool in overcoming drug resistance in cancer therapy.

Biological Activity and Case Studies

The biological activity of this compound has been explored in various studies:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound enhances the cytotoxic effects of chemotherapeutic agents in resistant cancer cell lines by inhibiting ABCB1-mediated drug efflux. This suggests potential applications in combination therapies for cancer treatment.
  • Antimicrobial Activity : Preliminary research indicates that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. Further investigation is needed to elucidate the specific mechanisms involved.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties attributed to its ability to modulate neurotransmitter systems. The exact pathways remain under investigation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Key Features
Tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamateChloro CompoundContains chlorine instead of fluorine; different biological activity profile.
Tert-butyl N-(6-fluoro-indole-3-carboxamide)Indole CompoundDifferent heterocyclic structure; varied interactions with biological targets.

The fluorination in this compound is believed to confer unique pharmacological properties not found in other similar compounds.

Properties

IUPAC Name

tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLDNNWWDALARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
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tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
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tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
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tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
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